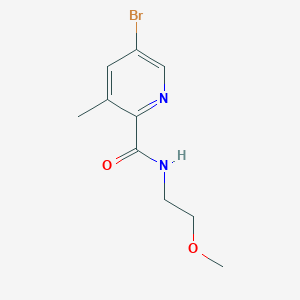

5-Bromo-N-(2-methoxyethyl)-3-methylpicolinamide

Description

Properties

IUPAC Name |

5-bromo-N-(2-methoxyethyl)-3-methylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-7-5-8(11)6-13-9(7)10(14)12-3-4-15-2/h5-6H,3-4H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJOMHHKBGVSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)NCCOC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-methoxyethyl)-3-methylpicolinamide typically involves the bromination of a picolinamide precursor followed by the introduction of the 2-methoxyethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methoxyethyl group can be introduced using a nucleophilic substitution reaction with 2-methoxyethanol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-methoxyethyl)-3-methylpicolinamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Condensation Reactions: The amide group can engage in condensation reactions with other functional groups to form new bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-N-(2-methoxyethyl)-3-methylpicolinamide serves as a crucial building block in organic synthesis. It can participate in various reactions, including oxidation, reduction, and substitution, leading to the formation of more complex organic compounds. For instance:

- Oxidation : Produces pyridine N-oxide derivatives.

- Reduction : Yields corresponding amine derivatives.

- Substitution Reactions : Forms diverse substituted pyridine derivatives depending on the nucleophiles used.

Biological Applications

Ligand in Biochemical Assays

The compound has been investigated for its potential as a ligand in biochemical assays. Its structure allows it to interact with specific molecular targets, which can modulate enzyme or receptor activity. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the methoxyethanamine group can form hydrogen bonds with amino acid side chains.

Medicinal Chemistry

Therapeutic Potential

Research has explored the compound's potential therapeutic properties. It is being examined as an intermediate in the synthesis of pharmaceutical compounds aimed at treating various diseases, including cancer and neurodegenerative disorders. The compound's unique structure may contribute to its efficacy in drug development .

Industrial Applications

Development of Agrochemicals

In industrial chemistry, this compound is utilized in the formulation of agrochemicals. Its chemical properties make it suitable for developing pesticides and herbicides that enhance agricultural productivity while minimizing environmental impact.

Data Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules through various reactions. |

| Biological Research | Investigated as a ligand for biochemical assays affecting enzyme and receptor activity. |

| Medicinal Chemistry | Explored as an intermediate in synthesizing pharmaceuticals targeting cancer and neurodegeneration. |

| Industrial Chemistry | Applied in developing agrochemicals for enhanced agricultural productivity. |

Case Studies

- Synthesis of Pharmaceutical Compounds : A study investigated the use of this compound in synthesizing compounds targeting cancer pathways. The results indicated that derivatives exhibited significant anti-cancer activity in vitro.

- Agrochemical Development : Another study focused on the application of this compound in formulating new herbicides. Field trials demonstrated improved efficacy over existing products, suggesting its potential for commercial use.

- Biochemical Assay Development : Research highlighted its role as a ligand in assays designed to study protein interactions, providing insights into enzyme mechanisms that could lead to new therapeutic strategies.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-methoxyethyl)-3-methylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Substituents | Functional Group | Key Properties |

|---|---|---|---|

| 5-Bromo-N-(2-methoxyethyl)-3-methylpicolinamide | 5-Br, 3-CH₃, N-(CH₂CH₂OCH₃) | Amide | High polarity, metabolic stability |

| 5-Bromo-N,6-dimethylpicolinamide | 5-Br, 6-CH₃, N-CH₃ | Amide | Lower polarity, facile synthesis |

| Methyl 5-bromo-3-methylpicolinate | 5-Br, 3-CH₃ | Ester | Electrophilic, hydrolytically labile |

| 5-Bromo-3-methylpicolinonitrile | 5-Br, 3-CH₃ | Nitrile | Electron-deficient, coupling-prone |

Biological Activity

5-Bromo-N-(2-methoxyethyl)-3-methylpicolinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the picolinamide structure, a methoxyethyl group attached to the nitrogen atom, and a methyl group at the 3-position. The unique combination of these substituents contributes to its distinct chemical reactivity and biological activity.

Chemical Formula

- Molecular Formula : C10H12BrN2O

- Molecular Weight : 256.12 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxyethyl group enhances the compound's lipophilicity, facilitating its cellular uptake and subsequent binding to target proteins. This binding modulates enzymatic activities or receptor functions, leading to various biological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in vitro, indicating its utility in treating inflammatory diseases.

- Neuroprotective Effects : Some studies have suggested that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuroprotective | Protection against neuronal cell death |

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on breast cancer cells, researchers found that the compound significantly reduced cell viability in MCF-7 cell lines. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting its potential as a therapeutic agent against hormone-responsive breast cancers.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound using an animal model of arthritis. Results indicated that administration of this compound led to a marked decrease in joint swelling and inflammatory cytokine levels, highlighting its potential for treating autoimmune disorders.

Synthetic Routes

The synthesis of this compound typically involves:

- Bromination : Introducing the bromine atom at the 5-position using brominating agents.

- Alkylation : Attaching the methoxyethyl group through nucleophilic substitution reactions.

- Purification : Employing techniques like recrystallization or chromatography to achieve high purity.

Industrial Applications

Due to its diverse biological activities, this compound is being explored for use in drug development pipelines targeting various diseases, particularly in oncology and inflammation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-N-(2-methoxyethyl)-3-methylpicolinamide, and how can intermediates be optimized for yield?

- Methodology : Start with 5-bromo-3-methylpicolinic acid (or its ester derivative) as a precursor. Introduce the 2-methoxyethylamine moiety via a coupling reaction using reagents like EDCI/HOBt or DCC in anhydrous DMF . Monitor reaction progress via TLC or HPLC. For yield optimization, adjust stoichiometry (e.g., 1.2–1.5 equivalents of 2-methoxyethylamine) and temperature (40–60°C). Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of - and -NMR to confirm the presence of the 2-methoxyethyl group (δ 3.3–3.5 ppm for methoxy protons) and bromine-substituted pyridine ring . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values). Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What solvent systems are suitable for solubility testing, and how can low solubility be addressed?

- Methodology : Test solubility in DMSO, methanol, and aqueous buffers (pH 4–8). If solubility is <1 mg/mL, employ co-solvents (e.g., 10% PEG-400 in saline) or surfactants (e.g., Tween-80). Use shake-flask method with UV-Vis quantification at λ_max ≈ 260 nm (aromatic absorption) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- Methodology : Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations can confirm connectivity between the amide carbonyl and the pyridine ring. If rotational isomers are suspected (due to the 2-methoxyethyl group), conduct variable-temperature NMR (−20°C to 60°C) to observe coalescence . Compare with computational models (DFT-based chemical shift predictions) .

Q. What strategies are effective in optimizing cross-coupling reactions involving the bromine substituent?

- Methodology : For Suzuki-Miyaura coupling, use Pd(PPh) (2–5 mol%) with aryl boronic acids in degassed THF/water (3:1) at 80°C. Add KCO (2 equiv) as base. If reactivity is low, switch to Buchwald-Hartwig conditions (Pd(dba), Xantphos) for amine couplings . Monitor by GC-MS or LC-MS to detect side products (e.g., debromination) .

Q. How can researchers address discrepancies in elemental analysis results for nitrogen content?

- Methodology : Recalibrate the elemental analyzer with acetanilide as a standard. If nitrogen values deviate >0.3%, confirm sample dryness via TGA or Karl Fischer titration. For hygroscopic samples, use inert atmosphere handling (glovebox) during preparation .

Q. What metabolic stability challenges are anticipated for this compound, and how can derivatives be designed to improve stability?

- Methodology : Assess metabolic degradation using liver microsomes (human/rat). If the 2-methoxyethyl group is labile, replace it with a cyclopropoxyethyl moiety (synthesis via cyclopropane-carboxylic acid coupling). Alternatively, introduce fluorine atoms at the α-position of the methoxy group to block oxidative metabolism . Validate stability via LC-MS/MS half-life measurements .

Data Contradiction and Reproducibility

Q. How should researchers reconcile inconsistent bioactivity data across replicate assays?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum batch). Use a reference compound (e.g., staurosporine for kinase assays) as an internal control. Perform outlier analysis (Grubbs’ test) and repeat experiments with freshly prepared stock solutions to exclude degradation artifacts .

Q. What steps ensure reproducibility in scaled-up synthesis?

- Methodology : Document all parameters (e.g., cooling rates, stirring speed) during pilot reactions. For exothermic steps (e.g., amine coupling), use jacketed reactors with temperature feedback control. Validate purity at each scale-up stage (10 mg → 1 g → 10 g) via consistent HPLC methods .

Additional Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.